2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The cinnamylthio group and the dimethyl substitutions on the thieno[2,3-d]pyrimidine ring contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting the cytochrome bd oxidase (Cyt-bd) , an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . This inhibition disrupts the bacteria’s energy production, leading to their death .
Biochemical Pathways
The affected biochemical pathway is the energy metabolism of the Mycobacterium tuberculosis . By inhibiting the Cyt-bd, the compound disrupts the ATP production, which is essential for the survival and proliferation of the bacteria .
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been found to be non-cytotoxic against four cell lines, suggesting a good safety profile .
Biochemical Analysis
Biochemical Properties
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4(3H)-one class have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743)
Cellular Effects
It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4(3H)-one class have significant antimycobacterial activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thieno[2,3-d]pyrimidine core with various substituents, including the cinnamylthio group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share the same core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds are structurally related but contain a pyrrole ring instead of a thieno ring, leading to different reactivity and biological activities.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: These derivatives have additional fused rings, which can enhance their stability and biological activity.
Uniqueness
2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of a cinnamylthio group and dimethyl substitutions on the thieno[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5,6-dimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-12(2)22-16-14(11)15(20)18-17(19-16)21-10-6-9-13-7-4-3-5-8-13/h3-9H,10H2,1-2H3,(H,18,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNZABANJAGDIX-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SC/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.